molecular formula C9H10FNO B1527722 1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one CAS No. 1432679-90-7

1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one

Cat. No. B1527722
CAS RN: 1432679-90-7
M. Wt: 167.18 g/mol
InChI Key: NVVRXRQWTDFBDX-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one, also known as 5-Fluoropyridin-2-ylmethyl-1-one, is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a sweet odor and a boiling point of 103 °C. Its molecular formula is C6H7FO and its molecular weight is 118.12 g/mol. 5-Fluoropyridin-2-ylmethyl-1-one is a versatile compound that can be used as a reagent for the synthesis of various compounds, as a catalyst for reactions, and as a substrate for enzymes. In addition, its properties make it suitable for use in biochemical and physiological studies.

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-onedin-2-ylmethyl-1-one is a versatile compound that has a wide range of applications in scientific research. It is used as a reagent for the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. It is also used as a catalyst for a variety of reactions, such as the Knoevenagel condensation and the Diels-Alder reaction. In addition, it is used as a substrate for various enzymes, such as cytochrome P450 and aldehyde oxidase.

Mechanism Of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-onedin-2-ylmethyl-1-one is largely dependent on its application. As a reagent, it can be used to synthesize a variety of compounds by reacting with other compounds. As a catalyst, it can facilitate the reaction of other compounds by providing an alternative pathway for the reaction to take place. As a substrate for enzymes, it can be broken down by the enzyme to form other compounds.
Biochemical and Physiological Effects
1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-onedin-2-ylmethyl-1-one has been studied for its potential biochemical and physiological effects. It has been shown to have anticonvulsant and anxiolytic effects in animal studies, as well as potential anti-inflammatory and anti-cancer properties. However, its effects on humans are not yet fully understood and further research is needed.

Advantages And Limitations For Lab Experiments

1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-onedin-2-ylmethyl-1-one is a versatile compound that can be used in a variety of lab experiments. Its advantages include its low boiling point, low volatility, and low toxicity. Its limitations include its sensitivity to light and air, as well as its potential to react with other compounds.

Future Directions

Given the wide range of applications of 1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-onedin-2-ylmethyl-1-one, there are many potential future directions for research. These include further exploration of its potential biochemical and physiological effects, as well as its potential use as a reagent for the synthesis of novel compounds and as a substrate for enzymes. In addition, further research is needed to explore its potential as a catalyst for reactions and its potential use in drug development. Finally, further research is needed to explore its potential use in the development of new materials and technologies.

properties

IUPAC Name

1-(5-fluoropyridin-2-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-6(2)9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVRXRQWTDFBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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